Xipamide

Catalog No.
S587940
CAS No.
14293-44-8
M.F
C15H15ClN2O4S
M. Wt
354.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xipamide

CAS Number

14293-44-8

Product Name

Xipamide

IUPAC Name

4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

InChI

InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)

InChI Key

MTZBBNMLMNBNJL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

Be-1293; MJF 10938; 5-(Aminosulfonyl)-4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-benzamide; 4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoyl-benzamide; 4-Chloro-5-sulfamoyl-2',6'-salicyloxylidide

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N

The exact mass of the compound Xipamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Xipamide is a sulfonamide-based diuretic agent used in the management of hypertension and edema. Structurally related to chlorthalidone, it primarily functions by inhibiting the sodium-chloride symporter (NCC) in the kidney's distal convoluted tubule, which reduces sodium reabsorption and increases water excretion. Unlike classic thiazide diuretics, xipamide reaches its site of action from the peritubular (blood) side of the nephron. Its pharmacokinetic profile is characterized by rapid oral absorption, with peak plasma concentrations reached within approximately one hour and a duration of action lasting nearly 24 hours, making it suitable for once-daily dosing models.

Direct substitution of Xipamide with other thiazide-type (e.g., hydrochlorothiazide) or loop diuretics (e.g., furosemide) is often unviable for specific research and development objectives. Xipamide exhibits a distinct pharmacodynamic profile, combining the sustained 24-hour duration of action typical of thiazides with a high-ceiling diuretic efficacy comparable to that of furosemide at certain doses. Furthermore, it demonstrates quantifiable differences in its effects on patient response rates and metabolic parameters, such as serum uric acid and potassium levels, when compared directly to common diuretics like hydrochlorothiazide. These differences in efficacy and secondary effects make it a necessary choice for studies modeling specific patient populations or investigating metabolic outcomes where substitutes would introduce critical variables.

Hybrid Pharmacodynamic Profile: Combines Thiazide-Like Duration with Loop Diuretic Efficacy

Xipamide demonstrates a unique combination of properties not seen in single-class diuretics. While its onset and duration of action (nearly 24 hours) are comparable to the widely used thiazide diuretic hydrochlorothiazide, its dose-dependent diuretic efficacy at doses up to 40 mg is similar to that of the potent loop diuretic furosemide. This hybrid profile allows for sustained, once-daily administration without sacrificing the high-ceiling diuretic effect required for certain models of edema or hypertension.

Evidence DimensionPharmacodynamic Profile
Target Compound DataDuration of action comparable to hydrochlorothiazide; diuretic efficacy comparable to furosemide (at doses up to 40mg).
Comparator Or BaselineHydrochlorothiazide (long duration, lower efficacy ceiling); Furosemide (short duration, high efficacy ceiling).
Quantified DifferenceExhibits a combination of long duration (thiazide-like) and high efficacy (loop-like).
ConditionsOral administration in human subjects.

This allows for the design of long-duration experiments or once-daily formulations that require a stronger diuretic effect than standard thiazides can provide.

Superior Antihypertensive Control Rate Compared to Hydrochlorothiazide Benchmark

In a head-to-head, open crossover study involving 29 patients with mild to severe essential hypertension, Xipamide demonstrated a higher rate of blood pressure control than hydrochlorothiazide (HCTZ). While titrated doses of Xipamide (5-20 mg/day) successfully controlled hypertension in 100% of subjects, the HCTZ benchmark (at doses up to 100 mg/day) failed to achieve control in 8 of the 29 patients (a 27.6% non-response rate).

Evidence DimensionHypertension Control Rate
Target Compound Data100% (29 out of 29 patients)
Comparator Or BaselineHydrochlorothiazide: 72.4% (21 out of 29 patients)
Quantified DifferenceXipamide controlled hypertension in 27.6% more patients than the maximum tested dose of HCTZ.
Conditions13- to 25-week open crossover study in patients with mild to severe essential hypertension.

For developing preclinical models of diuretic-resistant hypertension or for formulation studies targeting higher efficacy, Xipamide provides a level of response not achievable with HCTZ.

Reduced Incidence of Hyperuricemia vs. Hydrochlorothiazide

In the same comparative crossover trial, Xipamide showed a more favorable profile regarding its impact on serum uric acid. An increase in serum uric acid was observed in only 6 of 29 patients (20.7%) treated with Xipamide. In contrast, treatment with hydrochlorothiazide resulted in increased serum uric acid in 12 of the same 29 patients (41.4%), a two-fold higher incidence.

Evidence DimensionIncidence of Increased Serum Uric Acid
Target Compound Data20.7% (6 out of 29 patients)
Comparator Or BaselineHydrochlorothiazide: 41.4% (12 out of 29 patients)
Quantified Difference50% lower incidence of hyperuricemia compared to hydrochlorothiazide in the same patient cohort.
Conditions13- to 25-week open crossover study in patients with essential hypertension.

This makes Xipamide a more suitable tool for studies where diuretic-induced hyperuricemia could be a confounding variable or is an undesirable outcome.

Low Water Solubility and Lipophilic Character for Specific Formulation Needs

Xipamide is characterized as a lipophilic substance with low aqueous solubility, reported as 58 mg/L at 25 °C. Its octanol-water partition coefficient is approximately 1 in the physiological pH range where it forms an anion. This contrasts with the higher water solubility of common alternatives like hydrochlorothiazide. This property is a critical determinant in the selection of excipients and the design of specific drug delivery systems, such as lipid-based formulations or amorphous solid dispersions, where a less soluble active pharmaceutical ingredient is required or advantageous.

Evidence DimensionAqueous Solubility (25 °C)
Target Compound Data58 mg/L
Comparator Or BaselineHydrochlorothiazide (reported solubility ~722 mg/L).
Quantified DifferenceSignificantly lower aqueous solubility compared to the common benchmark HCTZ.
ConditionsPhysicochemical property measurement at 25 °C.

This compound is specifically suited for non-aqueous or advanced formulation strategies where high water solubility of an alternative like HCTZ would be process-incompatible.

Development of Preclinical Models for Resistant Hypertension

Based on its demonstrated ability to control blood pressure in subjects non-responsive to high-dose hydrochlorothiazide, Xipamide is the appropriate choice for inducing and studying diuretic effects in models of resistant hypertension.

Cardiovascular or Metabolic Studies Requiring Minimal Uric Acid Interference

When investigating diuretic effects on targets other than uric acid, Xipamide is preferable to hydrochlorothiazide due to its significantly lower incidence of inducing hyperuricemia, thus reducing the risk of confounding metabolic variables in experimental outcomes.

Formulation of Sustained-Release, High-Efficacy Diuretics

Leveraging its unique combination of a long, 24-hour duration of action and a high diuretic ceiling comparable to loop diuretics, Xipamide is well-suited for developing advanced, single-dose formulations intended for sustained and potent diuresis.

Research Models of Diuretic-Induced Hypokalemia

In studies designed to investigate the mechanisms or consequences of diuretic-induced potassium loss, Xipamide's potent effect on potassium excretion makes it a reliable tool for inducing hypokalemia in a controlled research setting.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

354.0441058 Da

Monoisotopic Mass

354.0441058 Da

Boiling Point

N/A

Heavy Atom Count

23

LogP

2.19 (LogP)

Application

Xipamide (marketed under the tradename Aquaphor and Aquaphoril) is a sulfonamide diuretic drug. It is used for the treatment of oedema and hypertension.

Appearance

Solid powder

Melting Point

255-256ºC

UNII

4S9EY0NUEC

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H302 (15.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Xipamide is a sulfonamide-based diuretic. Xipamide acts on the distal convoluted tubules. In addition, this agent has a weak inhibitory effect on carbonic anyydrase (CA).

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C03 - Diuretics
C03B - Low-ceiling diuretics, excl. thiazides
C03BA - Sulfonamides, plain
C03BA10 - Xipamide

Pictograms

Irritant

Irritant

Other CAS

14293-44-8

Wikipedia

Xipamide

Dates

Last modified: 08-15-2023
DIMDI Product Information: NEOTRI (xipamide and triamterene) oral tablet

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